六水合溴化锶

描述

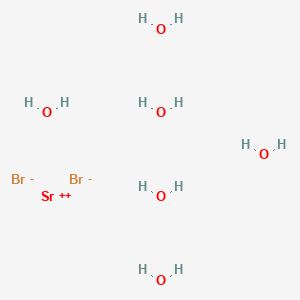

Strontium bromide hexahydrate is a chemical compound with the formula SrBr2·6H2O . It is a white, odorless, crystalline powder that is used as a pharmaceutical intermediate . It imparts a bright red color in a flame test, indicating the presence of strontium ions .

Synthesis Analysis

Strontium bromide hexahydrate can be synthesized from strontium hydroxide and hydrobromic acid . Alternatively, strontium carbonate can also be used as a strontium source . These reactions yield the hexahydrate of SrBr2, which decomposes to dihydrate at 89 °C. At 180 °C, anhydrous SrBr2 is obtained .

Molecular Structure Analysis

The molecular formula of Strontium bromide hexahydrate is Br2H12O6Sr . Its molecular weight is 355.52 g/mol . At room temperature, strontium bromide adopts a crystal structure with a tetragonal unit cell and space group P4/n .

Chemical Reactions Analysis

The hydration reaction of strontium bromide (SrBr2) is used for heat transformation in the temperature range from 180 °C to 250 °C . The reaction temperature is set by adjusting the pressure of the gaseous reactant .

Physical And Chemical Properties Analysis

Strontium bromide hexahydrate has a molar mass of 355.53 g/mol . It appears as a white crystalline powder . The density of the hexahydrate is 2.386 g/cm3 . It is soluble in water .

科学研究应用

- Strontium bromide hexahydrate serves as a pharmaceutical intermediate. It plays a role in the synthesis of specific drugs or drug-related compounds. Researchers explore its potential in drug development and formulation .

- Researchers have investigated the modification of ZnO (zinc oxide) using cetyltrimethylammonium bromide (CTAB) to enhance the performance of inverted polymer solar cells. Strontium bromide hexahydrate may contribute to improved device efficiency and stability .

- Strontium bromide hexahydrate has been employed in the sonochemical synthesis of novel Pb(II) 2D metal coordination polymer complexes. These complexes serve as precursors for the fabrication of lead(II) oxide/bromide micro-nanostructures .

- Strontium chloride hexahydrate (a related compound) is used as a precursor to prepare strontium chromate. Strontium chromate acts as a corrosion inhibitor for aluminum, protecting it from environmental degradation .

- Researchers have explored the synthesis of cadmium sulfide core photocatalytic nanoparticles using strontium bromide hexahydrate. These nanoparticles have potential applications in environmental remediation and solar energy conversion .

Pharmaceutical Intermediates

Enhancement of Inverted Polymer Solar Cells

Synthesis of Metal Coordination Polymer Complexes

Corrosion Inhibition for Aluminum

Photocatalytic Nanoparticles

作用机制

Target of Action

Strontium Bromide Hexahydrate primarily targets the calcium channels in the body due to its divalent cation, strontium . Strontium can replace calcium in most biological processes, including enzymes and transport systems .

Mode of Action

Strontium Bromide Hexahydrate interacts with its targets by replacing calcium in various biological processes . This replacement modifies the reaction parameters, such as the Km of enzymes or the quantity of acetylcholine released in the conduction of nerve impulses . This generally results in a disturbance of the corresponding process .

Biochemical Pathways

The biochemical pathways affected by Strontium Bromide Hexahydrate are those involving calcium. Since strontium can replace calcium in most biological processes, it can affect a wide range of biochemical pathways . The downstream effects of these changes can vary, but they often result in a disturbance of the corresponding process .

Pharmacokinetics

Strontium compounds are known to be absorbed in the gastrointestinal tract of adults, with an estimated bioavailability of about 20% .

Action Environment

The action, efficacy, and stability of Strontium Bromide Hexahydrate can be influenced by various environmental factors. For instance, the hydration and dehydration reactions of Strontium Bromide Hexahydrate are temperature-dependent . The hexahydrate phase melts at a temperature of 89 °C, and at 180 °C, anhydrous Strontium Bromide is obtained . Therefore, temperature is a crucial environmental factor that can influence the compound’s action.

安全和危害

Strontium bromide hexahydrate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

未来方向

Strontium bromide hexahydrate has been highlighted as a promising heat storage material . It forms a hexahydrate that melts at 88.6°C, and it is dehydrated at a low heating rate below the melting point and stored at 110°C . To prevent further reaction to the hexahydrate and deliquescence, a minimum temperature for hydration to 150°C is suggested .

属性

IUPAC Name |

strontium;dibromide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMJUJXBFKFYOZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H12O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10999077 | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium bromide hexahydrate | |

CAS RN |

7789-53-9 | |

| Record name | Strontium bromide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium bromide--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10999077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium bromide hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM BROMIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I32N2UD6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes strontium bromide hexahydrate suitable for thermochemical energy storage?

A1: SrBr2•6H2O undergoes a reversible hydration/dehydration reaction, absorbing heat during dehydration and releasing it upon hydration. [1, 2] This makes it suitable for storing thermal energy, particularly in the low to medium temperature range (<150°C), which is relevant for domestic applications. [2]

Q2: How does the addition of natural graphite improve the performance of strontium bromide hexahydrate in energy storage?

A2: Studies show that incorporating natural graphite into SrBr2•6H2O forms composites with enhanced properties. [2, 3] Graphite acts as a supporting matrix, improving thermal conductivity and potentially enhancing hydration-dehydration kinetics by reducing hysteresis. [2]

Q3: Are there any challenges associated with using strontium bromide hexahydrate for energy storage, and how can they be addressed?

A3: One challenge is the potential for poor thermal and mechanical stability of SrBr2•6H2O upon repeated hydration/dehydration cycles. [3] Research suggests that incorporating organic polyelectrolytes, like polydiallyldimethylammonium chloride (PDAC), into the composite structure can improve water sorption, enhance mechanical resistance during cycling, and contribute to the overall stability of the material. [3]

Q4: Beyond energy storage, has strontium bromide hexahydrate been investigated in other research areas?

A4: Yes, strontium bromide hexahydrate has been used as a tracer to investigate the role of macropores in chemical transport through soil. [1] This research highlights the importance of understanding water movement and potential contaminant transport in agricultural settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)

![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)